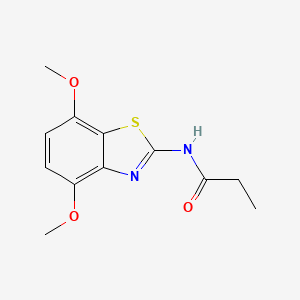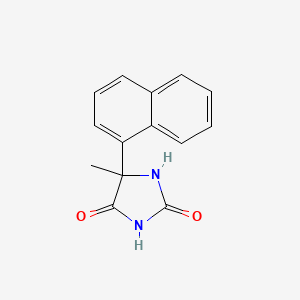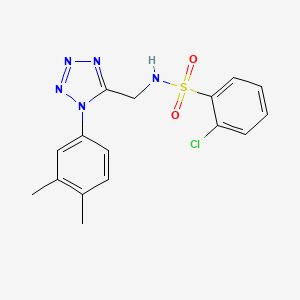![molecular formula C6H10ClN3O2 B2528157 3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride CAS No. 2580211-03-4](/img/structure/B2528157.png)
3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride is a heterocyclic compound with a unique structure that combines a pyrazole ring with an oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride typically involves the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . The reaction conditions often include the use of solid alumina and room temperature to facilitate the cross-coupling of the pyrrole ring with acyl (bromo)acetylenes . The addition of propargylamine to the obtained acetylenes provides the related N-propargylenaminones, which undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride
- 5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives
Uniqueness
3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
3-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5-1-8-9-2-4(10)3-11-6(5)9;/h1,4,10H,2-3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYKAFRWOYCXLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C(C=NN21)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B2528080.png)





![4-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2528090.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2528095.png)
![2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528096.png)
![N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2528097.png)
